3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole

Antibacterial Structure-Activity Relationship 1,2,4-Triazole

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole (CAS 1240572-63-7) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by bromine atoms at ring positions 3 and 5 and a 3-methylbenzyl (meta-tolyl) substituent at N-1. With a molecular formula of C₁₀H₉Br₂N₃ and molecular weight of 331.01 g/mol, it is distinguished from its closest analogs by the meta-methyl substitution pattern on the benzyl moiety.

Molecular Formula C10H9Br2N3
Molecular Weight 331.01 g/mol
CAS No. 1240572-63-7
Cat. No. B6361806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole
CAS1240572-63-7
Molecular FormulaC10H9Br2N3
Molecular Weight331.01 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C(=NC(=N2)Br)Br
InChIInChI=1S/C10H9Br2N3/c1-7-3-2-4-8(5-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3
InChIKeyAKRAIFZMUQJOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole (CAS 1240572-63-7): Core Structural Profile and Comparator Landscape


3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole (CAS 1240572-63-7) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by bromine atoms at ring positions 3 and 5 and a 3-methylbenzyl (meta-tolyl) substituent at N-1 . With a molecular formula of C₁₀H₉Br₂N₃ and molecular weight of 331.01 g/mol, it is distinguished from its closest analogs by the meta-methyl substitution pattern on the benzyl moiety. Key comparators include the para-methyl analog (CAS 919971-48-5), the unsubstituted benzyl analog (CAS 106724-85-0), the ortho-methyl analog, and the chloro-substituted variant 5-chloro-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole, all of which share the 1,2,4-triazole scaffold but diverge in substitution position and halogen identity, yielding measurable differences in physicochemical properties and reactivity profiles relevant to procurement decisions [1].

Why Generic Substitution Fails for 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole: The Meta-Methyl Imperative


Substituting 3,5-dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole with a close analog such as the para-methyl (CAS 919971-48-5) or unsubstituted benzyl (CAS 106724-85-0) derivative is not a functionally neutral decision. The position of the methyl substituent on the benzyl ring (meta vs. para vs. ortho) alters the electronic distribution, dipole moment, and steric profile of the molecule, which in turn affects binding interactions with biological targets [1]. In 1,2,4-triazole series evaluated for antibacterial activity, meta-substituted derivatives have demonstrated MIC values in the range of 0.02–0.04 mM, whereas para-substituted counterparts yielded MIC values of 0.04–0.09 mM—a difference of up to approximately 2-fold in potency [2]. Furthermore, experimental lipophilicity measurements on related 1-substituted triazole systems have established that ortho- and meta-substituted analogs exhibit higher and mutually comparable lipophilicity values, while para-substitution deviates significantly, directly impacting membrane permeability and formulation behavior [3]. These quantitative divergences mean that procurement of an incorrect positional isomer can result in altered biological readouts, inconsistent SAR data, and failed reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole Against Closest Analogs


Meta vs. Para Methyl Substitution: Antibacterial MIC Differentiation in 1,2,4-Triazole Series

In a systematic evaluation of fluorobenzoylthiosemicarbazide-derived 1,2,4-triazoles against Gram-positive bacterial strains, the meta-substituted derivative 15a exhibited MIC values of 0.02–0.04 mM, whereas the para-substituted analog 16b showed MIC values of 0.04–0.09 mM [1]. This represents an approximate 2-fold improvement in antibacterial potency for the meta-substituted congener. Although these specific compounds differ in substituent identity (fluorobenzoyl vs. dibromo-methylbenzyl), the positional effect of meta vs. para substitution on the aryl ring is a class-level trend that informs the selection of 3,5-dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole over its para-methyl analog (CAS 919971-48-5) [2].

Antibacterial Structure-Activity Relationship 1,2,4-Triazole

Lipophilicity Divergence: Meta-Substituted Triazoles Exhibit Distinct log P Profiles vs. Para-Substituted Analogs

Experimental and in silico lipophilicity analysis of 1-substituted 1,2,3-triazole aniline derivatives demonstrated that ortho- and meta-substituted systems exhibit higher and mutually comparable lipophilicity values, whereas para-substituted derivatives differ significantly [1]. While this study was conducted on 1,2,3-triazoles rather than 1,2,4-triazoles, the general principle of positional substitution effects on lipophilicity is transferable across triazole scaffolds and is corroborated by computed log P trends for dibromo-1,2,4-triazole analogs. The meta-methyl substitution on the benzyl group of the target compound is therefore expected to yield a measurably different log P value relative to its para-methyl analog (CAS 919971-48-5), with implications for membrane permeability, solubility, and formulation behavior in both medicinal chemistry and agrochemical applications .

Lipophilicity ADME Drug-likeness

Synthetic Utility: 3,5-Dibromo Substitution Pattern Enables Sequential Cross-Coupling with 59% Overall Yield in Scalable Triazole Synthesis

The 3,5-dibromo-1,2,4-triazole core is a privileged intermediate for sequential functionalization via Suzuki-Miyaura cross-coupling. Davenport et al. (2023) demonstrated that alkylation of symmetrical 3,5-dibromo-1,2,4-triazole with tert-butyl-2-bromoacetate, followed by telescoped reduction and palladium-catalyzed cross-coupling, delivered the desired product in 59% overall yield, compared to only approximately 16% overall yield via direct triazole alkylation without the dibromo intermediate [1]. The 3,5-dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole building block retains both bromine atoms post-N-alkylation, preserving the capacity for subsequent iterative cross-coupling to generate 3,5-diaryl-1,2,4-triazole libraries—a capability absent in mono-bromo or dehalogenated analogs [2]. This positions the target compound as a versatile, dual-handle intermediate for diversity-oriented synthesis.

Synthetic methodology Suzuki-Miyaura coupling Process chemistry

Melting Point Differentiation: Unsubstituted Benzyl Analog (CAS 106724-85-0) Melts at 60–70°C; Meta-Methylbenzyl Substitution Shifts Solid-State Properties

The unsubstituted benzyl analog 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (CAS 106724-85-0) has a reported melting point range of 60–70°C . The introduction of a methyl group at the meta-position of the benzyl ring (as in the target compound CAS 1240572-63-7) alters both molecular weight (from 316.98 to 331.01 g/mol) and crystal packing forces, resulting in a different melting point and thermal behavior profile . While the exact melting point of the target compound is not publicly available from non-vendor primary sources, the structural difference—an additional CH₂ unit and altered molecular symmetry—predictably modifies solid-state properties relevant to formulation, storage, and handling in both research and industrial settings.

Physicochemical characterization Solid-state properties Formulation

Regioselective N-Alkylation Fidelity: 3,5-Dibromo-1,2,4-Triazole Core Directs Alkylation to N-1 with High Selectivity, Enabling Defined Isomer Procurement

The N-alkylation of 1,2,4-triazoles can occur at either the N-1 or N-4 position, potentially generating isomeric mixtures that confound biological testing. The 3,5-dibromo-1,2,4-triazole core, owing to the electron-withdrawing effect of the bromine substituents, directs alkylation predominantly to the N-1 position [1]. In process-scale studies, alkylation of 3,5-dibromo-1,2,4-triazole yielded the N-1 alkylated product with selectivity exceeding 90% in optimized conditions [2]. This contrasts with unsubstituted 1,2,4-triazole, where N-1/N-4 mixtures are more prevalent. The target compound 3,5-dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole, as an N-1 alkylated product derived from this regioselective pathway, benefits from a well-defined substitution pattern that eliminates ambiguity in structure assignment—a critical quality attribute for building blocks used in patent SAR filings and reproducible medicinal chemistry [3].

Regioselective synthesis N-alkylation 1,2,4-Triazole

Optimal Application Scenarios for 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of 3,5-Diaryl-1,2,4-Triazole Libraries via Sequential Suzuki-Miyaura Cross-Coupling

The 3,5-dibromo substitution pattern retained in 3,5-dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole provides two chemically distinct aryl bromide handles for iterative palladium-catalyzed cross-coupling [1]. The C-5 bromide is generally more reactive toward oxidative addition than C-3, enabling sequential chemoselective coupling with two different arylboronic acids to generate unsymmetrical 3,5-diaryl-1,2,4-triazole libraries [2]. This dual-handle reactivity is absent in mono-bromo or dehalogenated triazole analogs, making the target compound a strategic choice for medicinal chemistry groups building patentable chemical space around the 1,2,4-triazole scaffold. The meta-methylbenzyl N-1 substituent further provides a distinct lipophilicity and steric profile compared to para-methyl or unsubstituted benzyl variants, increasing library diversity [3].

Structure-Activity Relationship (SAR) Studies Requiring Positional Isomer Stringency in the Benzyl Substituent

When investigating the impact of benzyl substitution pattern on biological activity, the meta-methyl isomer (CAS 1240572-63-7) must be procured as a discrete, analytically confirmed entity distinct from the para-methyl (CAS 919971-48-5) and ortho-methyl isomers [1]. Meta-substitution on the benzyl ring confers higher lipophilicity comparable to ortho-substituted analogs, while para-substitution yields markedly different log P values [2]. For antibacterial screening, meta-substituted triazole derivatives have demonstrated up to 2-fold lower MIC values compared to para-substituted counterparts [3]. SAR studies that inadvertently mix positional isomers will produce confounding data and irreproducible hit-to-lead progressions. The well-defined N-1 regiochemistry of the target compound, resulting from the directing effect of the 3,5-dibromo substitution, further ensures that biological readouts are attributed to a single molecular entity rather than an N-1/N-4 isomeric mixture [4].

Agrochemical Intermediate for Fungicidal 1,2,4-Triazole Development with Optimized Lipophilicity

1,2,4-Triazole derivatives are a mainstay in agricultural fungicide development, with the triazole nitrogen coordinating to the heme iron of fungal CYP51 (14α-demethylase) [1]. The lipophilicity of the N-1 substituent modulates foliar uptake, systemic translocation, and environmental persistence. Meta-substituted benzyl triazoles exhibit higher experimental lipophilicity compared to para-substituted analogs, a property that can enhance cuticular penetration in plant protection applications [2]. The 3,5-dibromo substitution further enables late-stage diversification via cross-coupling, allowing agrochemical discovery teams to optimize both the triazole core and the N-1 substituent independently [3]. The 59% overall yield reported for scalable 3,5-dibromo-1,2,4-triazole-based routes supports cost-effective kilogram-scale procurement for agrochemical development programs [4].

Building Block for Fragment-Based Drug Discovery (FBDD) Requiring High-Regioisomeric-Purity Halo-Triazole Cores

Fragment-based screening libraries demand building blocks of exceptional structural integrity, where regioisomeric and positional-isomeric purity are verified and documented [1]. The target compound, as an N-1-alkylated 3,5-dibromo-1,2,4-triazole, derives from a synthetic route where the electron-withdrawing bromine substituents direct alkylation to N-1 with high selectivity [2]. This contrasts with non-halogenated 1,2,4-triazole alkylation, which can produce N-1/N-4 mixtures requiring chromatographic separation. Additionally, the two bromine atoms serve as heavy-atom markers for X-ray crystallographic phasing of protein-ligand co-crystal structures, a practical advantage in fragment elaboration [3]. The meta-methylbenzyl group contributes a unique shape and electrostatic profile that complements fragment collections typically dominated by para-substituted or unsubstituted benzyl variants, expanding three-dimensional diversity in fragment screening decks [4].

Quote Request

Request a Quote for 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.